molecular formula C14H14N2O5S2 B2708331 Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate CAS No. 391867-05-3

Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate

Cat. No. B2708331
CAS RN: 391867-05-3
M. Wt: 354.4
InChI Key: ICWYQBXRWPGEDG-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can be prepared from enaminones via the reaction with different nucleophiles and electrophiles .

Scientific Research Applications

Radiosensitizers and Cytotoxins

A study explored the synthesis of nitrothiophene derivatives, including analogs similar to Ethyl 4,5-dimethyl-2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate, evaluating their potential as radiosensitizers and selective bioreductively activated cytotoxins. The most effective radiosensitizers featured strong tertiary amine bases or oxiranes in their side chains. Although slight radiosensitization was observed in vivo, higher doses were limited due to systemic toxicity (Threadgill et al., 1991).

Antiproliferative Activity

Another research focused on novel thiophene derivatives for their antiproliferative activity against cancer cell lines. The study highlighted compounds with remarkable activity against breast and colon cancer cell lines, indicating the potential of thiophene derivatives in cancer treatment (Ghorab et al., 2013).

Luminescent Materials

Research on thiophene and oligothiophene derivatives demonstrated their application in creating highly blue luminescent materials. By employing a three-component synthesis approach, symmetrical terthiophenes and a quinquethiophene were synthesized, showcasing the versatility of thiophene derivatives in material science (Teiber & Müller, 2012).

Sensing and Magnetic Properties

Microporous lanthanide-based metal-organic frameworks incorporating methyl-substituted thiophene groups demonstrated sensing activities and magnetic properties. This research unveiled the functionalization of frameworks with thiophene derivatives for gas adsorption, sensing, and exhibiting magnetocaloric effects, indicating their multifaceted applications (Wang et al., 2016).

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2/c1-4-21-14(18)11-7(2)8(3)22-13(11)15-12(17)9-5-6-10(23-9)16(19)20/h5-6H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWYQBXRWPGEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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